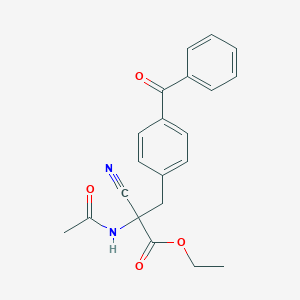

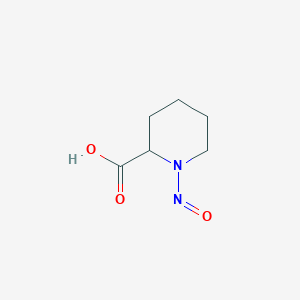

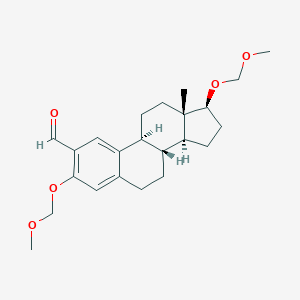

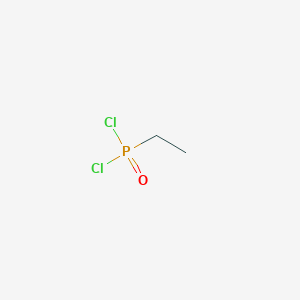

![molecular formula C12H13N3O B015597 N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 151252-80-1](/img/structure/B15597.png)

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and related compounds typically involves multi-component reactions that allow for functionalized imidazoles. For example, a study by Belyaeva et al. (2012) showcases a three-component reaction between imidazoles, isocyanates, and cyanophenylacetylene under mild, solvent-free conditions, leading to the formation of related imidazole-carboxamides with high stereoselectivity (Belyaeva et al., 2012). This method presents an efficient pathway to access a novel family of functionalized imidazoles.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and related compounds have been explored in various synthetic chemical reactions. For instance, research has shown that 1-substituted imidazoles can react with isocyanates and cyanophenylacetylene under mild, non-catalytic solvent-free conditions, leading to the formation of functionalized imidazoles. These reactions are characterized by high yields and stereoselectivity, providing easy access to novel imidazole derivatives with potential applications in materials science, pharmaceuticals, and organic chemistry (Belyaeva et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of imidazole derivatives using chiral precursors like (S)-(-)-1-phenylethylamine demonstrates the importance of these compounds in creating optically active molecules. Such processes are crucial for the development of chiral drugs and other bioactive compounds with specific enantiomeric properties, which can have significant implications for pharmaceutical research and development (Mlostoń et al., 2011).

Antituberculosis Agents

Imidazole derivatives have been investigated for their potential as antituberculosis agents. Certain imidazo[1,2-a]pyridine carboxamides (IPAs) bearing the N-(2-phenoxyethyl) moiety have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest that structural modification of imidazole compounds can lead to significant antimicrobial activity, opening new avenues for the treatment of tuberculosis and other bacterial infections (Wu et al., 2016).

Universal Readers for DNA Sequencing

Imidazole-2-carboxamide derivatives have been developed as universal readers for DNA sequencing by recognition tunneling in nanopores. These compounds are designed to interact with DNA bases through hydrogen bonding, facilitating the recognition of all naturally occurring DNA bases. This research highlights the potential of imidazole derivatives in advancing biotechnological applications, particularly in genomics and personalized medicine (Liang et al., 2012).

Agricultural and Antifungal Applications

Imidazole-1-carboxamides have been studied for their antifungal properties, leading to the development of compounds like prochloraz. These compounds are effective in controlling broad-spectrum diseases in cereals by inhibiting ergosterol biosynthesis, indicating their potential use in agriculture for disease control and crop protection (Copping et al., 1984).

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Propiedades

IUPAC Name |

N-[(1S)-1-phenylethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGXHLSGRNSOZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452612 | |

| Record name | N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide | |

CAS RN |

151252-80-1 | |

| Record name | N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.